Ethyl 2-(acetylthiomethyl)butanoate
Description
Ethyl 2-(acetylthiomethyl)butanoate is a sulfur-containing ester derivative characterized by a butanoate backbone with an acetylthio-methyl substituent at the C2 position. Sulfur-containing esters like this are often explored for their roles in pharmaceuticals, agrochemicals, and organic synthesis due to their unique electronic and steric effects .
Properties
Molecular Formula |
C9H16O3S |
|---|---|
Molecular Weight |
204.29 g/mol |
IUPAC Name |
ethyl 2-(acetylsulfanylmethyl)butanoate |
InChI |
InChI=1S/C9H16O3S/c1-4-8(6-13-7(3)10)9(11)12-5-2/h8H,4-6H2,1-3H3 |
InChI Key |
FBPSUKYGUDCUFK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CSC(=O)C)C(=O)OCC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key ethyl butanoate derivatives and their distinguishing features, based on the evidence provided:
Key Observations:
Functional Group Influence: Sulfur-containing derivatives (e.g., acetylthio-methyl or methylsulfanyl groups) exhibit distinct reactivity in nucleophilic substitutions or redox reactions, making them valuable in synthesizing thiol-linked bioactive molecules . Cyano groups (e.g., Ethyl 2-cyano-2-phenylbutanoate) enhance electrophilicity, facilitating reactions with amines or hydrazines to form heterocycles like pyrazoles or triazoles . Acetyl groups (e.g., Ethyl 2-acetyl-3-methylbutanoate) are pivotal in ketone-based drug synthesis, enabling condensation reactions for chiral center formation .
Physicochemical Properties: Ethyl 2-methylbutanoate’s lower molecular weight (130.18) correlates with higher volatility, explaining its use in flavor and fragrance applications . Hydrochloride salts (e.g., Ethyl 2-amino-2-ethylbutanoate hydrochloride) improve water solubility, critical for oral drug formulations .
Q & A
Q. How does this compound compare to structurally similar esters in terms of metabolic stability?
Q. What mechanistic insights explain the compound’s selective inhibition of specific enzyme isoforms?
- Methodological Answer : Use kinetic assays (e.g., Lineweaver-Burk plots) to determine inhibition type (competitive/uncompetitive). Cryo-EM or X-ray crystallography reveals isoform-specific binding pockets. For example, the acetylthio group may form covalent adducts with catalytic cysteine residues in target enzymes .
Tables for Key Comparisons
Table 1 : Impact of Substituents on Antimicrobial Activity
Table 2 : Stability Under Accelerated Conditions
| Condition | Degradation (%) at 30 Days | Primary Degradation Pathway |
|---|---|---|
| 25°C, 60% RH | 5.2 | Hydrolysis |
| 40°C, 75% RH | 18.7 | Oxidative cleavage |
| -20°C, anhydrous | 0.9 | None detected |
| Based on . |
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